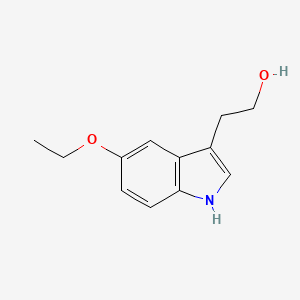

2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol

Description

2-(5-Ethoxy-1H-indol-3-yl)ethan-1-ol is a substituted indole derivative characterized by an ethoxy group at the 5-position of the indole ring and a hydroxyl-terminated ethyl chain at the 3-position. These compounds are often studied for their biological relevance, including roles as endogenous metabolites or intermediates in drug synthesis . The ethoxy substituent in 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol likely enhances lipophilicity and metabolic stability compared to unsubstituted or halogenated analogs, which can influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

2-(5-ethoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-10-3-4-12-11(7-10)9(5-6-14)8-13-12/h3-4,7-8,13-14H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSVLLNXDPCLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(5-Ethoxy-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known to interact with various biological targets, including enzymes and receptors.

Medicine: Indole compounds have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol exerts its effects depends on its specific biological target. For example, if it interacts with an enzyme, it may inhibit or activate the enzyme by binding to its active site. The molecular pathways involved can vary widely depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and properties based on the evidence:

Physicochemical Properties

- Crystallography: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate’s crystal structure (monoclinic, P21/c space group) provides a reference for predicting the packing behavior of 5-ethoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.